![molecular formula C18H21ClO3 B4900954 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4900954.png)
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene is an organic compound with a complex structure that includes a chlorinated benzene ring, an ethoxyphenoxy group, and a propoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2,4-dimethylbenzene with 3-(3-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and chromatography would be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like DMF.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Aplicaciones Científicas De Investigación
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
- 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-4-methylbenzene
Uniqueness
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with other molecules
Propiedades
IUPAC Name |
1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-6-4-7-16(13-15)21-10-5-11-22-18-12-14(2)8-9-17(18)19/h4,6-9,12-13H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFYGMFSPEZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide](/img/structure/B4900879.png)
![2-{[(2-anilinophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4900881.png)
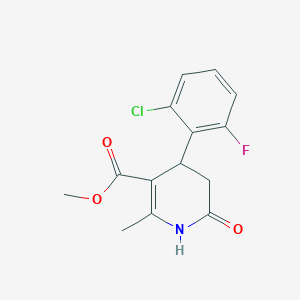
![5-(5-chloro-2-methylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4900902.png)
![methyl 6-[(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]nicotinate](/img/structure/B4900910.png)
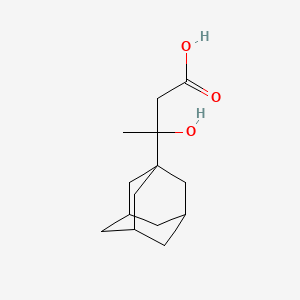
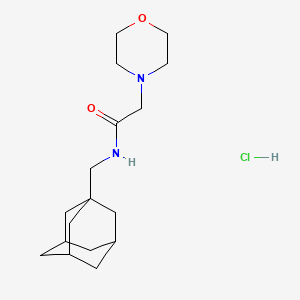
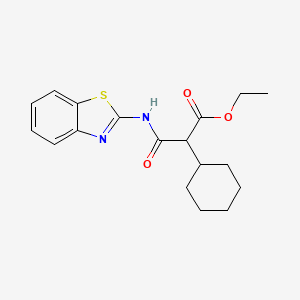
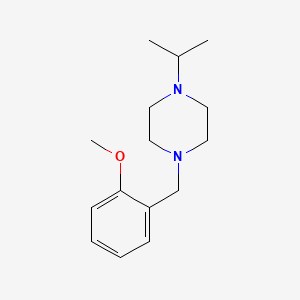
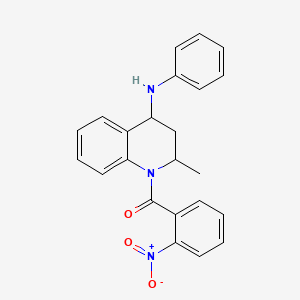
![[4-[1-[(2-Aminopyrimidin-5-yl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B4900952.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(3-pyridinyloxy)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4900957.png)
![2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4900961.png)

